[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid is a chemical compound that belongs to the class of organic compounds. It is characterized by the presence of a pyridazine ring, an amino group, and an acetic acid moiety. This compound is significant in various scientific fields, particularly in medicinal chemistry and drug development.
This compound can be synthesized through various chemical reactions involving pyridazine derivatives and amino acids. The specific pathways for its synthesis often depend on the desired purity and yield.
Based on its structural characteristics, [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid can be classified as:
The synthesis of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid typically involves multiple steps:
The synthesis may require specific reagents such as:
The compound can participate in various chemical reactions including:
The reactivity of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid is influenced by the electron-donating and electron-withdrawing effects of the pyridazine ring and the acetic acid moiety, which modulate its acidity and nucleophilicity.
The mechanism of action for [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid largely depends on its biological targets, which may include enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit pharmacological activities such as anti-inflammatory or anti-cancer properties.
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry and related fields.
Nitrogen-containing heterocycles serve as foundational scaffolds in modern drug design, with pyridazine (1,2-diazine) emerging as a privileged structure due to its distinct physicochemical profile. Characterized by a high dipole moment (μ = 4.22 D) and weak basicity (pKa ≈ 2.3), the pyridazine ring facilitates strong dipole-dipole interactions and π-π stacking while enhancing aqueous solubility [1] [4]. Its π-deficient nature allows efficient electron transfer in biological systems, and the presence of two adjacent nitrogen atoms creates versatile hydrogen-bonding motifs critical for target engagement [1] [7]. Pyridazine derivatives have advanced into clinical agents, including the anticancer drug tepotinib and the gonadotropin-releasing hormone antagonist relugolix [1] [4]. The compound [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid integrates key structural features of this pharmacophore—a pyridazine core, strategic methyl substitution, and a flexible acetamide side chain—positioning it as a promising candidate for receptor-targeted therapeutics.
Heterocycle | Dipole Moment (D) | pKa | Topological Polar Surface Area (Ų) | cLogP |
---|---|---|---|---|
Pyridazine | 4.22 | 2.0 | 25.8 | -0.51 |
Pyridine | 2.22 | 5.2 | 12.9 | 0.84 |
Pyrimidine | 2.33 | 0.93 | 25.8 | 0.26 |
Benzene | 0.00 | -24.3 | 0.0 | 2.18 |
Pyridazine derivatives exhibit exceptional versatility in modulating G protein-coupled receptors (GPCRs) and kinases due to their dual hydrogen-bonding capability and charge distribution. The sp² nitrogen atoms act as strong hydrogen-bond acceptors, enabling interactions with key residues in receptor binding pockets [1] [7]. For instance, pyridazin-3(2H)-one derivatives demonstrate potent activity as:
The 6-methyl group in pyridazine derivatives confers strategic advantages in drug-likeness and target engagement. Key impacts include:
Compound Class | Unsubstituted EC₅₀/Kᵢ | 6-Methyl-Substituted EC₅₀/Kᵢ | Activity Change |
---|---|---|---|
FPR Agonists (Pyridazinones) | 8–15 μM | 1.2–3.5 μM | 4–7× ↑ Potency |
A₁ Adenosine Antagonists | 120–250 nM | 21–55 nM | 5–6× ↑ Affinity |
PDE3 Inhibitors | 0.8–1.2 μM | 0.1–0.3 μM | 4–8× ↑ Potency |
Structure-activity relationship (SAR) studies confirm that substituents at C6 are tolerated only if small and hydrophobic (e.g., methyl, chloro), while bulkier groups disrupt receptor binding [5] [7]. Molecular modeling shows the 6-methyl group occupies a sterically constrained region near transmembrane helix 5 in FPR1, explaining its stringent size limitations [5].
The N-arylacetamide moiety is essential for pyridazine-based FPR agonists, serving as a bioisostere for endogenous peptide ligands. SAR studies reveal:
R Group on Acetamide | FPR1 EC₅₀ (μM) | FPR2 EC₅₀ (μM) | Selectivity (FPR1/FPR2) |
---|---|---|---|
Phenyl | 1.8 | 3.2 | 1.8× FPR1-selective |
4-Fluorophenyl | 0.9 | 1.7 | 1.9× FPR1-selective |
2-Naphthyl | 2.4 | 0.6 | 4.0× FPR2-selective |
Cyclohexyl | >10 | >10 | Inactive |
Docking simulations confirm that arylacetamide-pyridazinones overlay with formyl-Met-Leu-Phe (fMLF) in FPR1, mimicking peptide backbone interactions [5]. The acetic acid tail in [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid may further enhance selectivity by engaging polar residues (e.g., Arg/Lys) in extracellular receptor domains [5] [7].
Compound Name | Chemical Structure Highlights |
---|---|
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid | 6-Methylpyridazine + methylaminoacetamide side chain |
Relugolix | 3-Aminopyridazine core |
Tepotinib | Pyridazinone scaffold |
FPR Agonists (e.g., Compound 7c) | Arylacetamide-pyridazinone hybrids |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: